molecular formula C21H19N3O2S2 B6570588 butyl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate CAS No. 1021251-47-7

butyl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate

Cat. No. B6570588
CAS RN: 1021251-47-7
M. Wt: 409.5 g/mol
InChI Key: ZGHWSKOCJBGTLA-DTQAZKPQSA-N
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Description

The compound is a complex organic molecule that contains functional groups such as cyano, thiazole, thiophene, and benzoate. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through methods like cyanoacetylation of amines . This involves the reaction of amines with alkyl cyanoacetates under certain conditions .


Molecular Structure Analysis

The molecular structure of this compound, based on its IUPAC name, suggests a complex arrangement of rings and functional groups. The presence of the thiazole and thiophene rings, along with the cyano and benzoate groups, could result in interesting electronic and steric effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the cyano group could increase its polarity, and the aromatic rings could contribute to its stability .

properties

IUPAC Name

butyl 4-[[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c1-2-3-10-26-21(25)15-6-8-17(9-7-15)23-13-16(12-22)20-24-18(14-28-20)19-5-4-11-27-19/h4-9,11,13-14,23H,2-3,10H2,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHWSKOCJBGTLA-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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